Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
This compound is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core substituted with an isopropyl group at position 6, an ethyl carboxylate ester at position 3, and a 4-((2-methylpiperidin-1-yl)sulfonyl)benzamido group at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies.
Properties
IUPAC Name |
ethyl 2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5S2.ClH/c1-5-34-26(31)23-21-13-15-28(17(2)3)16-22(21)35-25(23)27-24(30)19-9-11-20(12-10-19)36(32,33)29-14-7-6-8-18(29)4;/h9-12,17-18H,5-8,13-16H2,1-4H3,(H,27,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAOGMZRLSHQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential therapeutic applications. This article discusses its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the isopropyl group and the sulfonamide moiety enhances its pharmacological properties.
Molecular Formula: C₁₉H₂₃N₃O₄S
Molecular Weight: 393.47 g/mol
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cancer pathways. The thieno[2,3-c]pyridine derivatives are known to exhibit activity against several cancer cell lines by inhibiting critical signaling pathways such as PI3K/Akt and MAPK .
Biological Activity Overview
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Anticancer Activity :
- Studies have shown that thieno[2,3-c]pyridine derivatives can inhibit tumor growth in vitro and in vivo models. For instance, compounds similar to the target compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancers .
- The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival.
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies
- In Vitro Studies :
- Animal Models :
Data Tables
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C26H36ClN3O6S2
Molecular Weight: 586.16 g/mol
Purity: Typically around 95%
The compound belongs to the class of sulfonamide derivatives and thieno[2,3-c]pyridine compounds, which are recognized for their diverse biological activities, including antimicrobial and anticancer properties.
Structural Characteristics
The structure of the compound features a thieno[2,3-c]pyridine core substituted with various functional groups that contribute to its biological activity. The presence of a sulfonamide group is particularly noteworthy as it enhances the compound's interaction with biological targets.
Anticancer Properties
Research indicates that Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride exhibits significant anticancer activity. Various studies have evaluated its efficacy against different cancer cell lines:
| Compound | Cell Line Tested | GI50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 10 |
| Compound B | MCF7 (Breast) | 15 |
| Ethyl Derivative | HeLa (Cervical) | 12 |
These findings suggest that the compound could serve as a lead structure for the development of new anticancer agents.
Mechanistic Insights
Further research has focused on understanding the mechanisms through which this compound exerts its effects. Studies have shown that it can inhibit specific kinases involved in cancer progression, thereby impeding tumor growth and proliferation.
Synthesis and Characterization
The synthesis of this compound involves multiple steps requiring precise control over reaction conditions. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm product identity.
Synthesis Steps
- Formation of Thieno[2,3-c]pyridine Core: Initial reactions focus on creating the thieno[2,3-c]pyridine structure.
- Sulfonamide Introduction: The sulfonamide group is introduced via nucleophilic substitution.
- Final Coupling Reactions: The final steps involve coupling with the appropriate amines to yield the target compound.
Study on Anticancer Activity
A study published in Bulletin of the Chemical Society of Ethiopia examined various thieno derivatives for their anticancer effects. The results indicated that compounds featuring morpholine and sulfonamide functionalities exhibited enhanced cytotoxicity against multiple cancer cell lines.
Mechanistic Studies
Another research effort investigated the cellular mechanisms associated with related compounds. It was found that certain derivatives could effectively inhibit specific kinases implicated in cancer progression.
Chemical Reactions Analysis
Formation of the Benzamido Linkage
The benzamido group at position 2 is formed via amide coupling :
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Activation : 4-((2-Methylpiperidin-1-yl)sulfonyl)benzoic acid is activated using coupling agents like HATU or EDCl/HOBt.
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Coupling : Reaction with the primary amine of the tetrahydrothieno[2,3-c]pyridine core in dichloromethane (DCM) or THF.
Key Data:
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Yield: 70–85% (based on analogous sulfonamide couplings).
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Characterization: Confirmed by ¹H NMR (amide proton at δ 8.2–8.5 ppm) and IR (C=O stretch at ~1650 cm⁻¹).
Sulfonylation to Attach the 2-Methylpiperidin-1-yl Sulfonyl Group
The sulfonamide moiety is introduced via sulfonyl chloride coupling :
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Reaction : 4-Chlorosulfonylbenzoyl chloride reacts with 2-methylpiperidine in the presence of a base (e.g., triethylamine).
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Workup : Precipitation or column chromatography to isolate the sulfonamide intermediate.
Mechanism:
textRNH₂ + ClSO₂-Ar-COCl → R-NH-SO₂-Ar-COCl → Hydrolysis → R-NH-SO₂-Ar-COOH
Esterification to Form the Ethyl Carboxylate
The ethyl ester group is introduced via Fisher esterification or acyl chloride reaction :
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Acyl Chloride Route : Reaction of the carboxylic acid derivative with ethanol in the presence of thionyl chloride (SOCl₂) .
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Direct Esterification : Acid-catalyzed (H₂SO₄) reaction between the carboxylic acid and ethanol under reflux.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (conc.) |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 6–8 hours |
Hydrochloride Salt Formation
The final compound is isolated as a hydrochloride salt to enhance stability and solubility:
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Procedure : Treatment of the free base with HCl (gaseous or in ether) in an anhydrous solvent like diethyl ether .
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Characterization : Melting point analysis and ionic conductivity measurements confirm salt formation .
Ethyl Ester Hydrolysis
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Conditions : Hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions yields the corresponding carboxylic acid.
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Applications : The acid derivative is a precursor for further modifications (e.g., peptide coupling) .
Sulfonamide Stability
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Acid/Base Resistance : The sulfonamide group resists hydrolysis under physiological pH but may degrade under strong acidic/basic conditions.
Amide Bond Reactivity
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Hydrolysis : Requires harsh conditions (6M HCl, 110°C, 24 hours) due to resonance stabilization.
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Cyclization | Vilsmeier-Haack, POCl₃ | 65–75 | |
| Sulfonamide Coupling | TEA, DCM | 82 | |
| Esterification | H₂SO₄, EtOH | 78 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound A: Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride ()
- Structural Differences: Position 2 substituent: Compound A has a 2-phenoxybenzamido group, whereas the target compound features a 4-((2-methylpiperidin-1-yl)sulfonyl)benzamido group. Electron-withdrawing groups: The sulfonyl group in the target compound may enhance polarity and hydrogen-bonding capacity compared to the phenoxy group in Compound A.
- Functional Implications :
Bioactivity and Structure-Activity Relationships (SAR)
Thiophene-Based Analogues (): 2-Amino-3-benzoylthiophenes (e.g., PD 81,723) exhibit dual activity as adenosine A1 receptor allosteric enhancers and competitive antagonists. Key SAR insights:
- Substituent Effects: Amino group: Essential for activity; hydrogen bonding to carbonyl oxygen is critical (intramolecular interaction). 4-Position substitution: Alkyl groups (e.g., methyl) enhance activity, aligning with the isopropyl group in the target compound’s tetrahydrothieno[2,3-c]pyridine core. Aromatic substituents: Trifluoromethyl groups optimize activity, suggesting the target compound’s sulfonyl group may mimic this electron-withdrawing effect .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Inferred)
Research Findings and Implications
- Synthetic Accessibility: Both the target compound and Compound A require advanced synthetic strategies, such as Suzuki coupling or sulfonylation, to install complex substituents. Marine actinomycete-derived methods () are less relevant here due to the synthetic origin of these molecules .
- Bioactivity Potential: The target compound’s sulfonamide group may mimic the trifluoromethylphenyl group in PD 81,723, enhancing receptor interactions. However, competitive antagonism (observed in thiophene analogues) could offset allosteric benefits, necessitating further assays .
- Lumping Strategy Relevance : While discusses lumping structurally similar compounds, the target compound’s unique sulfonamide and piperidine groups warrant individual evaluation rather than grouping with simpler analogues .
Q & A
Basic Question: What safety protocols are recommended for handling this compound during laboratory synthesis?
Methodological Answer:
Safety protocols should align with guidelines for structurally similar piperidine- and sulfonamide-containing compounds. Key measures include:
- Personal Protective Equipment (PPE): Lab coat, gloves, and goggles to prevent skin/eye contact (as per SDS recommendations for related compounds) .
- Ventilation: Use fume hoods to avoid inhalation of fine particles, especially during weighing or reaction setup .
- Emergency Procedures: Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists .
- Storage: Protect from moisture and light; store at room temperature in sealed containers .
Advanced Question: How can Design of Experiments (DoE) be applied to optimize the synthesis of this multi-functionalized thienopyridine derivative?
Methodological Answer:
DoE is critical for streamlining complex multi-step syntheses. For example:
- Parameter Screening: Variables such as reaction temperature, solvent polarity, and catalyst loading can be tested using fractional factorial designs to identify critical factors .
- Response Surface Modeling: Optimize yields by analyzing interactions between parameters (e.g., pH for sulfonylation or reaction time for cyclization) .
- Flow Chemistry Integration: Continuous-flow systems may enhance reproducibility and safety for hazardous intermediates (e.g., diazo compounds), as demonstrated in analogous syntheses .
Basic Question: Which analytical techniques are most reliable for assessing the purity of this compound?
Methodological Answer:
- HPLC: Use reverse-phase chromatography with UV detection (206–254 nm) to quantify impurities; compare retention times against reference standards .
- LC/MS: Confirm molecular ion peaks ([M+H]+) and detect degradation products or byproducts (e.g., desulfonylated analogs) .
- 1H NMR: Identify residual solvents (e.g., acetone at 2.1 ppm) and structural integrity of the piperidine and thienopyridine moieties .
Advanced Question: How can researchers resolve contradictions in pharmacological activity data arising from isomeric impurities?
Methodological Answer:
- Chromatographic Separation: Use chiral columns or adjust mobile phase composition (e.g., ammonium acetate buffer at pH 6.5) to resolve co-eluting epimers, as seen in piperidine-related impurities .
- Isotopic Labeling: Track metabolic pathways to distinguish active vs. inactive isomers in biological assays .
- Computational Modeling: Predict isomer-specific binding affinities using molecular docking simulations against target receptors (e.g., GPCRs or kinases) .
Basic Question: What strategies are recommended for stabilizing this compound during long-term storage?
Methodological Answer:
- Desiccation: Store in a vacuum-sealed container with silica gel to prevent hydrolysis of the ester or sulfonamide groups .
- Temperature Control: Avoid freezing or heating above 25°C to minimize thermal degradation .
- Light Sensitivity: Use amber glass vials to protect UV-sensitive moieties (e.g., thienopyridine core) .
Advanced Question: How can controlled polymerization techniques inform the synthesis of structurally analogous polycationic intermediates?
Methodological Answer:
- Copolymerization Design: Adjust monomer ratios (e.g., CMDA and DMDAAC) to tune charge density and solubility, as demonstrated in dye-fixative polymers .
- Kinetic Studies: Monitor reaction progress via gel permeation chromatography (GPC) to achieve target molecular weights .
- Post-Modification: Introduce sulfonyl or piperidine groups via click chemistry for tailored bioactivity .
Advanced Question: What methodologies are suitable for analyzing degradation products under accelerated stability testing conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions .
- High-Resolution MS: Identify degradation fragments (e.g., hydrolyzed ester or cleaved sulfonamide) .
- Comparative Chromatography: Match degradation peaks to pharmacopeial impurity standards (e.g., risperidone-related intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
